

A Technical Guide to the Discovery and History of Protactinium-231

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating discovery and rich history of **Protactinium-231** (²³¹Pa), a rare and highly radioactive actinide. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing the key figures, experimental milestones, and the scientific context surrounding the identification and isolation of this element.

Discovery: A Multi-Act Play in the Theatre of Radioactivity

The story of **Protactinium-231**'s discovery is a compelling narrative of prediction, initial misidentification, and near-simultaneous independent findings, culminating in the isolation of the element.

In 1871, the visionary chemist Dmitri Mendeleev, the architect of the periodic table, predicted the existence of an element situated between thorium and uranium.[1][2] This prediction laid the theoretical groundwork for future discoveries. It wasn't until 1900 that British chemist William Crookes, while working with uranium, isolated a highly radioactive substance he named uranium-X (UX).[1][2] However, he was unable to characterize it as a new element.

The first concrete identification of an isotope of element 91 occurred in 1913. Polish chemist Kasimir Fajans and his German colleague Oswald Helmuth Göhring, while studying the decay



chains of uranium, discovered a short-lived isotope, which they named "brevium" due to its brief half-life of 1.17 minutes.[2][3][4][5][6] This isotope was later identified as Protactinium-234m.[1][7]

The discovery of the much more stable and abundant isotope, **Protactinium-231**, was independently achieved by two groups in the midst of World War I. In 1917, Otto Hahn and Lise Meitner at the Kaiser Wilhelm Institute in Berlin, Germany, successfully identified **Protactinium-231**.[2][3][8][9] They were specifically searching for the "mother substance" that decays into actinium.[3] Their examination of silica residue extracted from pitchblende (a uranium ore) led to the identification of this new, long-lived isotope.[3] Almost concurrently, in 1917, Frederick Soddy and John Cranston at the University of Glasgow, Scotland, also independently discovered **Protactinium-231**.[2][3] However, Cranston's call to service in the First World War delayed their announcement.[1]

In 1949, the International Union of Pure and Applied Chemistry (IUPAC) officially named the element protactinium, a shortened version of the name "protoactinium" proposed by Hahn and Meitner, and confirmed them as the discoverers.[1][2][10] The name signifies that it is the " (nuclear) precursor of actinium."[1]

Isolation of Elemental Protactinium

The first isolation of protactinium oxide (Pa₂O₅) was achieved in 1927 by the German nuclear chemist Aristid von Grosse, a colleague of Hahn.[3][11] He later, in 1934, became the first to isolate the elemental form of protactinium.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for **Protactinium-231**.



Property	Value
Atomic Number	91
Atomic Mass	231.03588 u
Half-life	32,760 years[1][2]
Decay Mode	Alpha decay
Daughter Isotope	Actinium-227
Natural Abundance	Occurs in uraninite (pitchblende) at concentrations of about 0.3–3 parts per million (ppm) of ore.[1]
Melting Point	1,572 °C (2,862 °F)[11]
Boiling Point	4,027 °C (7,280 °F)[1]
Density	15.37 g/cm³[12]

Experimental Protocols

The initial experiments that led to the discovery and isolation of **Protactinium-231** were pioneering for their time. Below are the detailed methodologies based on available historical records.

Hahn and Meitner's Identification of Protactinium-231 (1917)

- Objective: To identify the parent isotope of Actinium.
- Starting Material: Pitchblende (uranium oxide ore).
- Methodology:
 - The pitchblende ore was processed to extract uranium and its known decay products.
 - Hahn and Meitner focused their investigation on the insoluble silica residue that remained after the primary extraction processes.[3]



- They hypothesized that the sought-after element 91 would be chemically similar to tantalum and would precipitate with it.
- Through a series of chemical separations, they managed to isolate a substance from this residue that exhibited alpha radiation.
- By observing the radioactive decay of this substance, they confirmed that it produced actinium, thus establishing it as the parent isotope.[3]

Aristid von Grosse's Isolation of Elemental Protactinium (1934)

Von Grosse employed two distinct methods to prepare the first samples of metallic protactinium.

- Method 1: Electron Beam Irradiation
 - Starting Material: Protactinium oxide (Pa₂O₅).
 - Procedure: A sample of Pa₂O₅ was irradiated with a beam of 35 keV electrons in a vacuum.[1] This high-energy electron bombardment provided the necessary energy to reduce the oxide to its elemental form.
- Method 2: The van Arkel-de Boer Process
 - Starting Material: Protactinium oxide (Pa₂O₅).
 - Step 1: Conversion to Halide: The protactinium oxide was chemically converted into a protactinium halide, specifically protactinium iodide (Pal₅).[1][3]
 - Step 2: Thermal Decomposition: The protactinium iodide was then subjected to thermal decomposition in a vacuum. This was achieved by passing it over an electrically heated metallic filament.[1][3] The heat caused the Pal₅ to decompose, depositing pure metallic protactinium on the filament and releasing iodine gas, as described by the reaction: 2 Pal₅ → 2 Pa + 5 l₂.[1]

Mandatory Visualizations



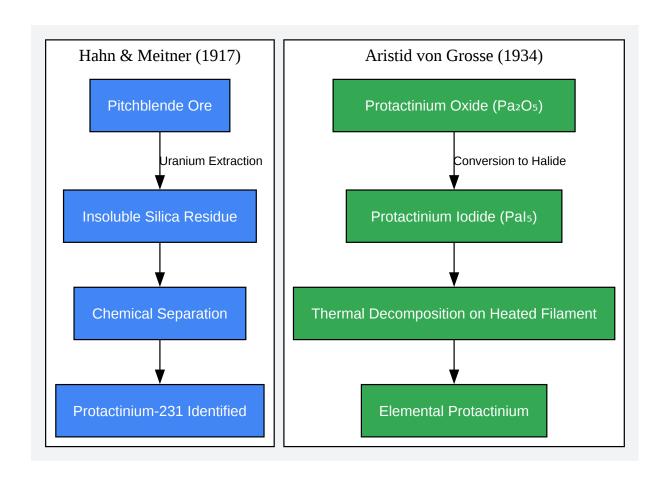
Signaling Pathways and Logical Relationships

The following diagrams illustrate key relationships and workflows in the history and science of **Protactinium-231**.



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Caption: The Uranium-235 decay chain leading to the formation of **Protactinium-231**.



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Caption: Simplified experimental workflows for the identification and isolation of Protactinium.



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